molecular formula C15H14F3NO4 B13361928 Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13361928
M. Wt: 329.27 g/mol
InChI Key: NBMOIFUJLKSKRX-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and introduction of the trifluoromethoxy group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification processes such as recrystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Lacks the trifluoromethoxy group.

    Methyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate: Has a methyl ester instead of an ethyl ester.

    1,2-Dimethyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylic acid: The ester group is replaced by a carboxylic acid.

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and potential interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H14F3NO4

Molecular Weight

329.27 g/mol

IUPAC Name

ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)quinoline-3-carboxylate

InChI

InChI=1S/C15H14F3NO4/c1-4-22-14(21)12-8(2)19(3)11-6-5-9(23-15(16,17)18)7-10(11)13(12)20/h5-7H,4H2,1-3H3

InChI Key

NBMOIFUJLKSKRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1=O)C=C(C=C2)OC(F)(F)F)C)C

Origin of Product

United States

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